molecular formula C8H4ClN3 B12840486 5-Chloroimidazo[1,2-a]pyridine-3-carbonitrile

5-Chloroimidazo[1,2-a]pyridine-3-carbonitrile

Cat. No.: B12840486
M. Wt: 177.59 g/mol
InChI Key: KVJWQXMDELFTIS-UHFFFAOYSA-N
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Description

5-Chloroimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a chlorine atom at the 5-position and a cyano group at the 3-position of the imidazo[1,2-a]pyridine ring system. It is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroimidazo[1,2-a]pyridine-3-carbonitrile typically involves the reaction of 2-aminopyridine derivatives with electrophiles in the presence of a base. One common method is the two-step one-pot synthesis, where 2-aminopyridine reacts with N,N-dimethylformamide dimethyl acetal to form an intermediate, which is then condensed with bromoacetonitrile under mild conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Chloroimidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

5-Chloroimidazo[1,2-a]pyridine-3-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloroimidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile
  • 3-Chloroimidazo[1,2-a]pyridine
  • 5-Bromoimidazo[1,2-a]pyridine-3-carbonitrile

Comparison: 5-Chloroimidazo[1,2-a]pyridine-3-carbonitrile is unique due to the specific positioning of the chlorine and cyano groups, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H4ClN3

Molecular Weight

177.59 g/mol

IUPAC Name

5-chloroimidazo[1,2-a]pyridine-3-carbonitrile

InChI

InChI=1S/C8H4ClN3/c9-7-2-1-3-8-11-5-6(4-10)12(7)8/h1-3,5H

InChI Key

KVJWQXMDELFTIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)Cl)C#N

Origin of Product

United States

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